molecular formula C21H22ClN3O5S B12297721 N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride CAS No. 206551-25-9

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride

Cat. No.: B12297721
CAS No.: 206551-25-9
M. Wt: 463.9 g/mol
InChI Key: OMMJYYOBCKKQJO-UHFFFAOYSA-N
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Description

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride is a complex organic compound known for its broad-spectrum inhibitory activity against matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminomethylpyridine to form an intermediate sulfonamide. This intermediate is then coupled with N-hydroxy-3-methylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting matrix metalloproteinases. It binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is crucial in regulating processes such as tissue remodeling and tumor metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N2-[(4-methoxyphenyl)sulfonyl]-D-serinamide
  • N-hydroxy-N2-[(4-methoxyphenyl)sulfonyl]-N2-(3-pyridinylmethyl)-D-valinami

Uniqueness

Compared to similar compounds, N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride exhibits a broader spectrum of MMP inhibition and higher potency. Its unique structure allows for more effective binding to the active sites of various MMPs, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

206551-25-9

Molecular Formula

C21H22ClN3O5S

Molecular Weight

463.9 g/mol

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride

InChI

InChI=1S/C21H21N3O5S.ClH/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18;/h3-13,26H,14H2,1-2H3,(H,23,25);1H

InChI Key

OMMJYYOBCKKQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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